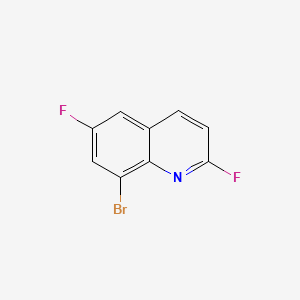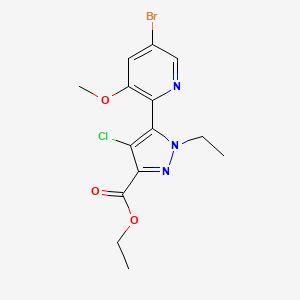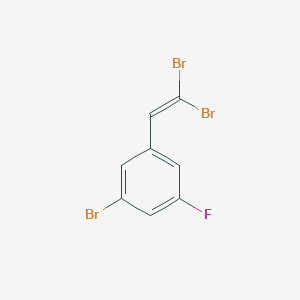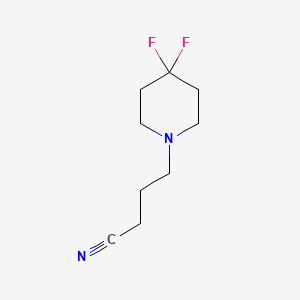
8-Bromo-2,6-difluoro-quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-Bromo-2,6-difluoro-quinoline is a fluorinated quinoline derivative. Quinolines are a class of heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, agriculture, and materials science. The incorporation of bromine and fluorine atoms into the quinoline structure enhances its biological activity and chemical properties, making it a compound of significant interest in various scientific fields .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-Bromo-2,6-difluoro-quinoline typically involves the bromination and fluorination of quinoline derivatives. One common method includes the use of 3,4-difluoroaniline as a starting material, which undergoes acylation followed by bromination to yield the desired compound . The reaction conditions often involve the use of oxidizers, alleviators, and condensed sulfuric acid.
Industrial Production Methods: For industrial-scale production, the process is optimized for cost-effectiveness and high yield. This involves selecting appropriate starting materials and reaction conditions that are scalable and environmentally friendly. The use of condensed sulfuric acid and nitric acid as oxidizers is common in industrial settings due to their efficiency and low cost .
Análisis De Reacciones Químicas
Types of Reactions: 8-Bromo-2,6-difluoro-quinoline undergoes various chemical reactions, including:
Substitution Reactions: Nucleophilic substitution of the fluorine atoms.
Cross-Coupling Reactions: Such as Suzuki-Miyaura coupling, which involves the use of boron reagents.
Oxidation and Reduction Reactions: These reactions can modify the quinoline ring and introduce new functional groups.
Common Reagents and Conditions:
Nucleophilic Substitution: Typically involves the use of nucleophiles like amines or thiols under basic conditions.
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions.
Oxidation: Often employs oxidizing agents like potassium permanganate or chromium trioxide.
Major Products: The major products formed from these reactions include various substituted quinolines, which can exhibit enhanced biological activity and other desirable properties .
Aplicaciones Científicas De Investigación
8-Bromo-2,6-difluoro-quinoline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its antibacterial properties.
Medicine: Explored for its antineoplastic and antiviral activities.
Industry: Utilized in the development of materials such as liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of 8-Bromo-2,6-difluoro-quinoline involves its interaction with various molecular targets and pathways. As an enzyme inhibitor, it can bind to the active sites of enzymes, thereby inhibiting their activity. The incorporation of fluorine atoms enhances its ability to interact with biological targets, increasing its potency and selectivity .
Comparación Con Compuestos Similares
- 5,7-Difluoro-8-chloro-quinoline
- 6-Trifluoromethyl-5,7,8-trifluoroquinoline
- 7-Fluoro-4-(diethyl-amino-1-methylbutylamino)quinoline
Comparison: 8-Bromo-2,6-difluoro-quinoline is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and biological properties. Compared to other fluorinated quinolines, it exhibits enhanced biological activity and stability, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C9H4BrF2N |
|---|---|
Peso molecular |
244.03 g/mol |
Nombre IUPAC |
8-bromo-2,6-difluoroquinoline |
InChI |
InChI=1S/C9H4BrF2N/c10-7-4-6(11)3-5-1-2-8(12)13-9(5)7/h1-4H |
Clave InChI |
JEYKRYBAVDGECQ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C(C=C(C=C21)F)Br)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[2-(4-Chlorophenyl)-5-methyl-1,3-oxazol-4-yl]acetonitrile](/img/structure/B13902934.png)

![6-Bromo-8-fluoro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13902941.png)



![Tert-butyl trans-3,4,4A,5,7,7A-hexahydro-2H-furo[3,4-B]pyridine-1-carboxylate](/img/structure/B13902978.png)




![Sodium;2-[4-[(4-amino-3-methylphenyl)-(4-anilinophenyl)-hydroxymethyl]anilino]benzenesulfonic acid](/img/structure/B13903012.png)
